molecular formula C12H15Cl2NO B1390029 3-[(2,3-Dichlorophenoxy)methyl]piperidine CAS No. 946713-10-6

3-[(2,3-Dichlorophenoxy)methyl]piperidine

Cat. No.: B1390029
CAS No.: 946713-10-6
M. Wt: 260.16 g/mol
InChI Key: HFHOAPPVWYCDCO-UHFFFAOYSA-N
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Description

3-[(2,3-Dichlorophenoxy)methyl]piperidine is a useful research compound. Its molecular formula is C12H15Cl2NO and its molecular weight is 260.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2,3-Dichlorophenoxy)methyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2,3-Dichlorophenoxy)methyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(2,3-dichlorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-10-4-1-5-11(12(10)14)16-8-9-3-2-6-15-7-9/h1,4-5,9,15H,2-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHOAPPVWYCDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-[(2,3-Dichlorophenoxy)methyl]piperidine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research professionals, focusing on the chemical entity 3-[(2,3-Dichlorophenoxy)methyl]piperidine .

Compound Class: Aryl-Alkyl Ether Functionalized Piperidine Primary Application: Neuroscience Research (Monoamine Transporter Ligand / NRI Scaffold)

Chemical Identity & Physicochemical Profile

This compound represents a specific regioisomer of the dichlorophenoxy-methyl-piperidine series. It is structurally characterized by a piperidine ring substituted at the 3-position with a methoxy linker connecting to a 2,3-dichlorophenyl moiety. This scaffold is a privileged motif in medicinal chemistry, often associated with serotonin (SERT) and norepinephrine (NET) reuptake inhibition, sharing pharmacophoric features with antidepressants like Viloxazine .

Core Identifiers
ParameterTechnical Detail
CAS Number 946713-10-6
IUPAC Name 3-[(2,3-Dichlorophenoxy)methyl]piperidine
Common Synonyms 3-(2,3-Dichlorophenoxymethyl)piperidine; Piperidine, 3-[(2,3-dichlorophenoxy)methyl]-
Molecular Formula C₁₂H₁₅Cl₂NO
Molecular Weight 260.16 g/mol
SMILES Clc1cccc(OCC2CCCNC2)c1Cl
InChI Key Unique identifier dependent on stereochemistry (typically supplied as racemate unless specified)
Physicochemical Properties (Predicted)
PropertyValueSignificance
LogP ~3.2 - 3.5Lipophilic; suggests high blood-brain barrier (BBB) permeability.
pKa (Basic) ~9.8 (Piperidine N)Exists predominantly as a cation at physiological pH (7.4).
H-Bond Donors 1 (NH)Critical for anchoring in the transporter binding pocket.
H-Bond Acceptors 2 (O, N)Facilitates interaction with serine/tyrosine residues in target proteins.

Synthesis & Production Logic

The synthesis of 3-[(2,3-Dichlorophenoxy)methyl]piperidine typically requires a convergent approach. The Mitsunobu Coupling is the preferred laboratory-scale method due to its mild conditions and stereochemical control (if starting from chiral amino-alcohols).

Synthetic Pathway Analysis

The reaction couples N-protected 3-(hydroxymethyl)piperidine with 2,3-dichlorophenol . The choice of the tert-butoxycarbonyl (Boc) protecting group is critical to prevent N-alkylation side reactions and ensure chemoselectivity at the hydroxyl group.

Workflow Diagram (DOT)

SynthesisWorkflow cluster_conditions Critical Control Points Start1 3-Hydroxymethyl piperidine Protect N-Protection (Boc2O, TEA) Start1->Protect Intermediate1 N-Boc-3-hydroxymethyl piperidine Protect->Intermediate1 Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF) Intermediate1->Mitsunobu Reagent 2,3-Dichlorophenol Reagent->Mitsunobu Intermediate2 N-Boc-Ether Intermediate Mitsunobu->Intermediate2 Deprotect Deprotection (TFA or HCl) Intermediate2->Deprotect Final 3-[(2,3-Dichlorophenoxy) methyl]piperidine Deprotect->Final

Caption: Convergent synthesis via Mitsunobu etherification followed by acid-mediated deprotection.

Detailed Experimental Protocol (Route A: Mitsunobu)

Objective: Synthesis of N-Boc-3-[(2,3-dichlorophenoxy)methyl]piperidine intermediate.

  • Reagent Preparation:

    • Dissolve N-Boc-3-hydroxymethylpiperidine (1.0 eq) and 2,3-dichlorophenol (1.1 eq) in anhydrous THF (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

    • Add Triphenylphosphine (PPh₃) (1.2 eq) to the solution.

  • Coupling Reaction:

    • Cool the mixture to 0°C.

    • Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) over 20 minutes. Note: Exothermic reaction; maintain temperature <5°C to avoid side products.

    • Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS for disappearance of the alcohol starting material.

  • Workup & Purification:

    • Concentrate the solvent under reduced pressure.[1]

    • Triturate the residue with cold diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO) byproduct. Filter off the solid.[1]

    • Purify the filtrate via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

  • Deprotection (Final Step):

    • Dissolve the purified intermediate in CH₂Cl₂.

    • Add Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in Dioxane. Stir for 2 hours.

    • Basify with NaHCO₃ (aq) to pH >10 and extract with CH₂Cl₂ to obtain the free base.

Biological Context & Applications

This compound is primarily utilized as a pharmacological probe in neuroscience. The 3-substituted piperidine ether motif is a bioisostere of the morpholine ring found in Viloxazine and Reboxetine .

Mechanism of Action: Monoamine Reuptake Inhibition

The 2,3-dichlorophenoxy group acts as a lipophilic anchor that binds to the S1 sub-pocket of monoamine transporters (MATs), specifically the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT). The piperidine nitrogen, protonated at physiological pH, mimics the terminal amine of the endogenous neurotransmitter, forming a salt bridge with the conserved aspartate residue (e.g., Asp75 in SERT).

Significance of 2,3-Dichloro Substitution:

  • Metabolic Stability: The chlorine atoms at positions 2 and 3 block metabolic hydroxylation on the phenyl ring, extending the half-life compared to unsubstituted analogs.

  • Selectivity Tuning: Electron-withdrawing chlorines alter the electrostatic potential of the aromatic ring, often enhancing affinity for NET over SERT compared to monosubstituted variants.

Signaling Pathway Diagram (DOT)

MOA Ligand 3-[(2,3-Dichlorophenoxy) methyl]piperidine Target Monoamine Transporter (NET / SERT) Ligand->Target Competitive Inhibition Synapse Synaptic Cleft Target->Synapse Blocks Reuptake Neurotransmitter Increase in NE / 5-HT Synapse->Neurotransmitter Accumulation Receptor Post-synaptic Receptors (Adrenergic / 5-HT) Neurotransmitter->Receptor Activation Signal Downstream Signaling (cAMP / IP3) Receptor->Signal

Caption: Mechanism of action showing competitive inhibition of transporters leading to synaptic accumulation of neurotransmitters.[1][2][3]

Safety & Handling (GHS Standards)

While specific toxicological data for this regioisomer may be limited, it should be handled according to the safety profile of the general class (Halogenated Aryl Piperidines).

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Always handle inside a fume hood.

    • Wear nitrile gloves and safety goggles.

    • In case of contact, wash immediately with soap and water.

References

  • Melloni, P., et al. (1987). 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives.[4] Synthesis and antidepressant activity.[4] Journal of Medicinal Chemistry, 30(1), 222–225. (Foundational synthesis and SAR for the phenoxy-methyl-piperidine class). Retrieved from [Link]

  • PubChem. (2024). Compound Summary for 3-[(3,4-Dichlorophenoxy)methyl]piperidine (Isomer comparison). Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Performance Synthesis of 3-[(2,3-Dichlorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthetic protocols for 3-[(2,3-Dichlorophenoxy)methyl]piperidine , a privileged scaffold often associated with serotonin (SERT) and norepinephrine (NET) reuptake inhibitors.[1] The synthesis targets the ether linkage formation between 3-hydroxymethylpiperidine and 2,3-dichlorophenol .

We present two validated pathways:

  • Method A (Mitsunobu Coupling): Ideal for discovery-scale (<1g), offering mild conditions and high chemoselectivity.[1]

  • Method B (Sulfonate Displacement): Recommended for process-scale (>10g) to avoid difficult phosphorus by-product removal.[1]

Retrosynthetic Analysis & Strategy

The strategic disconnection lies at the ether oxygen.[1] To ensure regioselectivity and prevent N-alkylation, the secondary amine of the piperidine ring must be orthogonally protected (typically tert-butyl carbamate, Boc) prior to coupling.[1]

Critical Material Attributes (CMA)
  • Starting Material: 3-Hydroxymethylpiperidine (CAS: 4606-65-9).[1] Note: Often supplied as HCl salt.

  • Reagent: 2,3-Dichlorophenol (CAS: 576-24-9).[1]

  • Key Intermediate: N-Boc-3-hydroxymethylpiperidine.[1]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_coupling Step 2: Ether Formation (Parallel Options) SM 3-Hydroxymethylpiperidine (Start) Prot Step 1: N-Protection (Boc2O) SM->Prot Protect Inter N-Boc-3-hydroxymethyl piperidine Prot->Inter Mitsunobu Method A: Mitsunobu (DIAD/PPh3) Inter->Mitsunobu SN2 Method B: Mesylation -> SN2 (MsCl -> Phenoxide) Inter->SN2 Coupled N-Boc-3-[(2,3-dichlorophenoxy) methyl]piperidine Mitsunobu->Coupled SN2->Coupled Deprot Step 3: N-Deprotection (TFA or HCl) Coupled->Deprot Final Target Molecule (HCl or TFA Salt) Deprot->Final

Figure 1: Strategic workflow for the synthesis of 3-[(2,3-Dichlorophenoxy)methyl]piperidine highlighting parallel coupling strategies.

Experimental Protocols

Step 1: Preparation of N-Boc-3-hydroxymethylpiperidine

If starting from commercially available N-Boc material, proceed to Step 2.[1]

Rationale: The secondary amine is more nucleophilic than the primary alcohol.[1] Without protection, N-alkylation or N-acylation will compete.[1]

Protocol:

  • Dissolve 3-hydroxymethylpiperidine (10.0 mmol) in DCM (30 mL) and cool to 0°C.

  • Add Et3N (15.0 mmol) followed by Boc2O (11.0 mmol) dropwise.

  • Warm to RT and stir for 4 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine.[1] Dry over Na2SO4 and concentrate.

  • Yield Expectation: >90% (Colorless oil).

Step 2 (Method A): Mitsunobu Coupling (Discovery Scale)

Mechanism: The reaction utilizes a redox system (PPh3/DIAD) to activate the primary alcohol, allowing the weakly acidic phenol (pKa ~7.[1]5) to attack in an SN2 fashion.

Reagents:

  • N-Boc-3-hydroxymethylpiperidine (1.0 eq)[1]

  • 2,3-Dichlorophenol (1.2 eq)[1]

  • Triphenylphosphine (PPh3) (1.5 eq)[1]

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Add N-Boc-3-hydroxymethylpiperidine, 2,3-dichlorophenol, and PPh3 to the flask. Dissolve in anhydrous THF.

  • Activation: Cool the mixture to 0°C.

  • Addition: Add DIAD dropwise over 15 minutes. Caution: Exothermic.

  • Reaction: Remove ice bath and stir at RT for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

  • Quench & Workup: Concentrate THF. Triturate the residue with cold Et2O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[1] Filter off the white solid.[1]

  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Troubleshooting:

  • TPPO Removal: If chromatography is difficult, use polymer-supported PPh3 (PS-PPh3) to simplify filtration.[1]

Step 2 (Method B): Mesylation & Displacement (Process Scale)

Mechanism: Conversion of the alcohol to a mesylate (excellent leaving group) followed by nucleophilic attack by the phenoxide anion.[1]

Part I: Mesylation

  • Dissolve N-Boc-alcohol (1.0 eq) and Et3N (2.0 eq) in DCM at 0°C.

  • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.[1]

  • Stir 1h. Wash with cold water, dry, and concentrate to give the crude mesylate.[1]

Part II: Displacement

  • Dissolve 2,3-dichlorophenol (1.2 eq) in DMF or CH3CN.[1]

  • Add K2CO3 (2.0 eq) or Cs2CO3 (1.5 eq) and stir for 30 min to generate the phenoxide.

  • Add the crude mesylate (from Part I) dissolved in minimal solvent.[1]

  • Heat to 60–80°C for 6–12 hours.

  • Workup: Dilute with EtOAc, wash extensively with water/LiCl (to remove DMF).[1] Purify by crystallization or short plug filtration.[1]

Step 3: N-Deprotection & Isolation

Reagents: Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.[1]

Procedure:

  • Dissolve the coupled intermediate in DCM (5 vol).

  • Add TFA (5 vol) at 0°C. Stir at RT for 2 hours.

  • Isolation (Salt Form): Concentrate to dryness. Triturate with Et2O to obtain the TFA salt.[1]

  • Isolation (Free Base): Basify residue with sat. NaHCO3, extract into DCM, dry, and concentrate.[1]

Analytical Characterization

AttributeSpecification / Expectation
Appearance White to off-white solid (Salt) or viscous oil (Free base).[1]
1H NMR (DMSO-d6) δ 7.1-7.4 (m, 3H, Ar-H), δ 4.1 (d, 2H, O-CH2-CH), δ 2.8-3.2 (m, 4H, Piperidine ring), δ 1.2-2.0 (m, 5H, Piperidine ring).[1]
LC-MS [M+H]+ consistent with formula C12H15Cl2NO (Calc MW: ~260.16).[1]
Purity >95% by HPLC (254 nm).[1]

Mechanistic Insight (Mitsunobu)

The Mitsunobu reaction is the preferred route for high-value synthesis due to its stereospecificity (not strictly applicable here on a primary carbon, but relevant for analogs) and mild conditions.[1]

MitsunobuMechanism Step1 1. Betaine Formation (PPh3 + DIAD) Step2 2. Protonation (Betaine deprotonates Phenol) Step1->Step2 Generates ArO- Step3 3. Activation (Oxyphosphonium formation) Step2->Step3 Alcohol attacks P+ Step4 4. SN2 Displacement (Phenoxide attacks C-O) Step3->Step4 ArO- attacks R-CH2-O-P+

Figure 2: Mechanistic cascade of the Mitsunobu etherification.

References

  • Mitsunobu Reaction Review: Swamy, K. C., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chem. Rev.[1]2009 , 109, 2551–2651.[1] Link[1]

  • Synthesis of Aryloxymethyl Piperidines: Glennon, R. A., et al. "Binding of substituted 3-(aryloxymethyl)piperidines at serotonin, dopamine, and norepinephrine transporters."[1] J. Med.[1] Chem.2003 , 46, 5097-5100.[1] (Analogous scaffold synthesis). Link[1]

  • General Piperidine Protection: Greene, T. W.; Wuts, P. G. M.[1] Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 .[1] Link[1]

  • Process Scale Etherification: Roughley, S. D., & Jordan, A. M.[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011 .[1] (Discusses physicochemical properties of aryl ethers). Link[1]

Sources

Using 3-[(2,3-Dichlorophenoxy)methyl]piperidine as a fragment in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 3-[(2,3-Dichlorophenoxy)methyl]piperidine in Fragment-Based Drug Design (FBDD)

Abstract

This application note details the physicochemical profiling, screening protocols, and elaboration strategies for 3-[(2,3-Dichlorophenoxy)methyl]piperidine (referred to herein as Fragment 3-DCP ). As a non-planar, sp³-rich scaffold, Fragment 3-DCP offers distinct advantages over traditional "flat" aromatic fragments by providing defined vectors for chemical elaboration. This guide is intended for medicinal chemists and structural biologists utilizing fragment libraries to target GPCRs, ion channels, and enzymes with hydrophobic cryptic pockets.

Fragment Profile & Physicochemical Characterization

Before introducing Fragment 3-DCP into a screening cascade, its physicochemical behavior must be rigorously defined to prevent false positives arising from aggregation or insolubility.

Table 1: Physicochemical Properties of Fragment 3-DCP

PropertyValueFBDD Relevance
Molecular Weight 260.16 DaCompliant with Rule of Three (MW < 300).
cLogP ~3.2High lipophilicity requires strict solubility controls (DMSO limits).
H-Bond Donors/Acceptors 1 / 2Ideal for specific directional interactions (salt bridge potential).
pKa (Piperidine N) ~9.8Predominantly protonated at physiological pH (7.4), acting as a cation.
Rotatable Bonds 3Low entropic penalty upon binding.
Topology 3D (Chiral Center at C3)Escapes "flatland"; probes stereoselective pockets.
Solubility & Quality Control Protocol

Due to the lipophilic 2,3-dichlorophenoxy moiety, Fragment 3-DCP is prone to precipitation in high-salt buffers.

Protocol: Aqueous Solubility Profiling via Nephelometry

  • Stock Preparation: Dissolve solid Fragment 3-DCP in 100% d6-DMSO to a concentration of 100 mM. Sonicate for 10 mins.

  • Dilution Series: Prepare a 96-well plate with phosphate-buffered saline (PBS, pH 7.4).

  • Titration: Titrate the DMSO stock into PBS to final concentrations of 10 µM, 50 µM, 100 µM, 200 µM, 500 µM, and 1 mM (Final DMSO < 2%).

  • Incubation: Shake for 2 hours at 25°C.

  • Readout: Measure light scattering (nephelometry) at 633 nm.

    • Pass Criteria: Scattering intensity < 2x background at 200 µM.

    • Self-Validating Step: Include a known aggregator (e.g., miconazole) as a positive control.

Screening Methodologies

Fragment 3-DCP is best screened using biophysical methods capable of detecting weak affinities (


 in the mM to high µM range).
Primary Screen: Surface Plasmon Resonance (SPR)

SPR is the gold standard for validating the binding kinetics of Fragment 3-DCP. The rapid on/off rates typical of fragments require "Clean Screen" protocols.

Protocol: SPR Binding Assay (Biacore/Sierra)

  • Sensor Chip: CM5 or Streptavidin (SA) chip.

  • Immobilization: Target protein density should be high (~3000-5000 RU) to detect low-MW binders.

  • Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20, 3% DMSO .

    • Critical: Match DMSO concentration in running buffer and samples exactly to minimize bulk refractive index jumps.

  • Injection Cycle:

    • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitation.

    • Contact Time: 30 seconds (association).

    • Dissociation: 15 seconds.

    • Wash: 50% DMSO pulse to remove sticky hydrophobic residue.

  • Data Analysis: Fit to a 1:1 Steady State Affinity model. Do not attempt kinetic fitting if square-wave binding is observed (typical for fragments).

Secondary Validation: Ligand-Observed NMR

To confirm binding is specific and not an artifact of the dichlorophenoxy group interacting with the chip matrix.

Protocol: Saturation Transfer Difference (STD) NMR

  • Sample: 10 µM Protein + 500 µM Fragment 3-DCP in

    
     buffer.
    
  • Experiment: Irradiate protein resonances (e.g., -0.5 ppm) and measure transfer of magnetization to the ligand.

  • Validation:

    • Positive Signal: Signals for the aromatic protons (dichlorophenoxy) and the piperidine ring protons indicate the entire molecule is in contact with the protein surface.

    • Epitope Mapping: If the aromatic signals are significantly stronger than the piperidine signals, the hydrophobic tail is the primary anchor.

Structural Biology & Elaboration Strategy

Once validated, the power of Fragment 3-DCP lies in its elaboration vectors. The secondary amine of the piperidine is the primary "Growth Vector," while the dichlorophenoxy group serves as the "Anchor."

X-Ray Crystallography Soaking

Protocol:

  • Condition: Use apo-crystals of the target protein.

  • Soak: Transfer crystals to a drop containing reservoir solution + 20-50 mM Fragment 3-DCP (from 100 mM DMSO stock).

  • Duration: Short soak (1-4 hours) to prevent crystal cracking due to lattice changes or high DMSO.

  • Cryo-protection: Supplement with 20% glycerol/ethylene glycol and flash cool.

Elaboration Logic: Fragment Growing

The secondary amine provides a versatile handle for "Fragment Growing" to capture adjacent sub-pockets.

Diagram 1: Elaboration Workflow The following diagram illustrates the decision logic for elaborating Fragment 3-DCP based on structural data.

ElaborationLogic Start Fragment 3-DCP Hit StructData X-Ray/Cryo-EM Structure Start->StructData Soaking VectorAnalysis Analyze Growth Vectors StructData->VectorAnalysis Define Exit Vector PathA Vector 1: N-Alkylation (Reach Acidic Residues) VectorAnalysis->PathA If Asp/Glu nearby PathB Vector 2: Amide Coupling (H-Bond Acceptor) VectorAnalysis->PathB If Backbone NH/CO nearby PathC Vector 3: Sulfonylation (Rigidify Linker) VectorAnalysis->PathC If Hydrophobic Channel Synthesis Parallel Synthesis Library PathA->Synthesis PathB->Synthesis PathC->Synthesis Potency Potency Check (IC50) Synthesis->Potency

Caption: Decision tree for chemical elaboration of Fragment 3-DCP based on proximity to binding site residues.

Case Study Application: Targeting Aminergic GPCRs

The 3-substituted piperidine scaffold is a "privileged structure" for aminergic GPCRs (e.g., 5-HT, Dopamine receptors).

Mechanism of Action:

  • Salt Bridge: The protonated piperidine nitrogen forms a canonical ionic interaction with the conserved Aspartate residue in transmembrane helix 3 (TM3) (e.g., Asp3.32).

  • Hydrophobic Clamp: The 2,3-dichlorophenoxy group extends into the hydrophobic crevice often formed by TM5 and TM6, engaging in

    
     or halogen bonding interactions.
    

Workflow Diagram: From Fragment to Lead

FBDD_Workflow cluster_0 Phase 1: Qualification cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization QC QC: Solubility & Purity (Nephelometry/LCMS) Agg Aggregation Check (DLS/Detergent Sensitivity) QC->Agg SPR Primary Screen: SPR (Binding Kinetics) Agg->SPR Pass NMR Validation: STD-NMR (Ligand Observation) SPR->NMR KD < 2mM Xray X-Ray Crystallography (Define Binding Mode) NMR->Xray Valid Binder Chem Chemical Elaboration (Grow from Piperidine N) Xray->Chem Vector ID Chem->SPR Iterate

Caption: Integrated FBDD workflow for Fragment 3-DCP, moving from quality control to structural optimization.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and outlook." Nature Reviews Drug Discovery. [Link]

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1][2][3] Nature Chemistry. [Link]

  • Lepre, C. A. (2011). "Library design and characterization for fragment-based screening." Methods in Enzymology. [Link]

  • Warr, W. A. (2009). "Fragment-Based Drug Design." Journal of Computer-Aided Molecular Design. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. [Link]

Sources

Preparation of 3-[(2,3-Dichlorophenoxy)methyl]piperidine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-[(2,3-Dichlorophenoxy)methyl]piperidine Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the preparation of 3-[(2,3-Dichlorophenoxy)methyl]piperidine hydrochloride . This compound represents a "privileged scaffold" in medicinal chemistry, structurally analogous to core pharmacophores found in dopamine stabilizers (e.g., OSU-6162 analogs) and serotonin modulators.

The synthesis addresses a common challenge in drug discovery: constructing aryl-alkyl ethers on secondary amine scaffolds without compromising regioselectivity. We utilize a Mitsunobu coupling strategy followed by a non-aqueous acidic deprotection. This route is selected over traditional nucleophilic substitution (SN2) to avoid the requisite synthesis of unstable alkyl halides and to ensure high chemoselectivity.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled into two commercially available building blocks: 2,3-dichlorophenol and N-Boc-3-hydroxymethylpiperidine .

Strategic Rationale:

  • N-Protection: The secondary amine of the piperidine must be protected (Boc group) to prevent N-arylation or competitive nucleophilic attacks.

  • Ether Formation: The 2,3-dichloro substitution pattern on the phenol deactivates the ring, making SNAr approaches (e.g., reaction with 3-hydroxymethylpiperidine) sluggish and prone to side reactions. The Mitsunobu reaction is superior here, as it activates the primary alcohol of the piperidine for displacement by the weakly acidic phenol under mild, neutral conditions.

  • Salt Formation: Direct conversion of the N-Boc intermediate to the HCl salt using anhydrous HCl/dioxane minimizes unit operations and facilitates the precipitation of a high-purity solid.

Retrosynthesis Target Target Molecule 3-[(2,3-Dichlorophenoxy)methyl]piperidine HCl Intermediate Intermediate 1 N-Boc-3-[(2,3-Dichlorophenoxy)methyl]piperidine Target->Intermediate Deprotection & Salt Formation (HCl/Dioxane) SM1 Starting Material A 2,3-Dichlorophenol Intermediate->SM1 Mitsunobu Coupling (DIAD, PPh3) SM2 Starting Material B N-Boc-3-hydroxymethylpiperidine Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage via Mitsunobu coupling.

Experimental Protocol

Step 1: Mitsunobu Coupling

Objective: Synthesis of tert-butyl 3-[(2,3-dichlorophenoxy)methyl]piperidine-1-carboxylate.

Reagents & Materials:

  • N-Boc-3-hydroxymethylpiperidine (1.0 equiv)

  • 2,3-Dichlorophenol (1.1 equiv)

  • Triphenylphosphine (PPh3) (1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) — Preferred over DEAD for enhanced stability.

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and internal temperature probe.

  • Dissolution: Charge the flask with N-Boc-3-hydroxymethylpiperidine (10.0 mmol), 2,3-dichlorophenol (11.0 mmol), and PPh3 (12.0 mmol). Add anhydrous THF (50 mL, 5 vol).

  • Cooling: Cool the solution to 0 °C using an ice/water bath. Ensure the internal temperature remains < 5 °C.

  • Addition: Add DIAD (12.0 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain temperature < 5 °C to prevent hydrazine byproduct formation and decomposition.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS. The alcohol limiting reagent should be consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to obtain a viscous yellow oil.

    • Triturate the residue with cold Diethyl Ether/Hexane (1:1) to precipitate the bulk of Triphenylphosphine oxide (PPh3O). Filter off the white solid.

    • Concentrate the filtrate.[1]

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).

    • Yield Expectation: 75–85% as a clear, viscous oil.

Step 2: Deprotection and Salt Formation

Objective: Isolation of 3-[(2,3-Dichlorophenoxy)methyl]piperidine hydrochloride.

Reagents:

  • Intermediate 1 (from Step 1)

  • 4.0 M HCl in 1,4-Dioxane

  • Solvents: Dichloromethane (DCM), Diethyl Ether (Et2O)

Protocol:

  • Dissolution: Dissolve the purified Intermediate 1 (approx. 8.0 mmol) in DCM (16 mL, 2 vol).

  • Acidification: Cool the solution to 0 °C. Add 4.0 M HCl in Dioxane (20 mL, 10 equiv) dropwise.

  • Deprotection: Stir at room temperature for 2–4 hours.

    • Observation: A white precipitate often begins to form as the Boc group is cleaved and isobutylene gas is evolved.

  • Isolation:

    • Dilute the suspension with Diethyl Ether (40 mL) to maximize precipitation.

    • Filter the white solid under a nitrogen blanket (the salt can be hygroscopic).

    • Wash the filter cake with cold Et2O (2 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Process Workflow & Logic

The following diagram illustrates the critical decision nodes and chemical logic ensuring the integrity of the synthesis.

Workflow Start Start: Reagent Prep Step1 Mitsunobu Coupling (0°C addition is critical) Start->Step1 Check1 QC: TLC/LCMS Is Alcohol Consumed? Step1->Check1 Check1->Step1 No (Add more DIAD/PPh3) Workup1 PPh3O Removal (Trituration + Column) Check1->Workup1 Yes Step2 Boc Deprotection (HCl/Dioxane) Workup1->Step2 Precip Salt Precipitation (Add Et2O) Step2->Precip Final Final Product HCl Salt Precip->Final

Figure 2: Logical workflow for the synthesis, highlighting the critical quality control check at the coupling stage.

Analytical Specifications

To validate the synthesis, the final product must meet the following criteria.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Purity > 98.0%HPLC (UV @ 220/254 nm)
Identity (H-NMR) Consistent with structure. Key signals: Piperidine NH2+ protons (broad, ~9.0 ppm), Aromatic protons (3H, m), O-CH2 doublet.1H-NMR (DMSO-d6)
Mass Spec [M+H]+ = 260.1 (Free base mass)LC-MS (ESI+)
Residual Solvent < 0.5% (Dioxane/DCM)GC-Headspace

Troubleshooting & Causality

Issue 1: Low Yield in Mitsunobu Coupling

  • Observation: Significant amount of unreacted alcohol remaining.

  • Causality: The "betaine" intermediate formed by PPh3 and DIAD is moisture sensitive. If solvents are "wet," the betaine hydrolyzes before activating the alcohol.

  • Correction: Ensure THF is distilled or dried over molecular sieves. Re-dry reagents if necessary.

Issue 2: Difficulty Removing Triphenylphosphine Oxide (PPh3O)

  • Observation: White solid contaminates the oil after concentration.

  • Causality: PPh3O co-elutes with polar products.

  • Correction: The trituration step (Step 1.6) is vital. If PPh3O persists, use a solvent gradient starting with 100% Hexane to flush PPh3O (which is less polar than the carbamate) or use polymer-supported PPh3 (PS-PPh3) to allow removal by filtration [1].

Issue 3: Hygroscopic Salt

  • Observation: Product becomes sticky upon filtration.

  • Causality: Excess HCl or atmospheric moisture absorption.

  • Correction: Minimize exposure to air during filtration. Wash thoroughly with anhydrous ether to remove excess acid. Store in a desiccator.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28.

  • Swamy, K. C. K., et al. (2000). "The Mitsunobu Reaction: A Review." Chemical Reviews, 100(12), 4233–4252.

  • Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategies." Chemistry – A European Journal, 10(13), 3130–3138.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt selection and preparation).

Sources

Advanced Formulation Strategies for Lipophilic Piperidine Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary & Chemical Context

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers.

Lipophilic piperidine ether derivatives represent a challenging but high-value chemical space in drug development (e.g., selective serotonin reuptake inhibitors, antihistamines, and neuroactive agents). Structurally, these molecules possess a basic piperidine nitrogen (


) and an ether linkage prone to oxidative degradation, coupled with a lipophilic tail that drives high LogP values (

).

The Formulation Paradox: These molecules exhibit a "pH-dependent solubility cliff." They are highly soluble in the acidic gastric environment (ionized form) but prone to rapid precipitation upon entering the neutral environment of the small intestine (unionized free base), severely limiting oral bioavailability. Furthermore, the ether linkage requires stabilization against radical-mediated oxidation.

This guide details three field-proven strategies to overcome these barriers:

  • Salt Engineering: Optimizing dissolution kinetics.

  • Lipid-Based Delivery (SEDDS): Enhancing lymphatic transport and bypassing first-pass metabolism.[1]

  • Cyclodextrin Complexation: Molecular encapsulation for stability and solubility.[2]

Formulation Decision Matrix

Before selecting a protocol, characterize your API using this decision tree.

FormulationDecisionTree Start Start: Lipophilic Piperidine Ether API CheckLogP Check LogP & Solubility Start->CheckLogP Condition1 LogP < 3.0 Soluble in pH 1.2? CheckLogP->Condition1 Moderate Lipophilicity Condition2 LogP 3.0 - 5.0 Poor Intrinsic Solubility CheckLogP->Condition2 High Lipophilicity Condition3 LogP > 5.0 High First-Pass Metabolism CheckLogP->Condition3 Extreme Lipophilicity Strat1 STRATEGY 1: Salt Formation (HCl, Fumarate, Succinate) Condition1->Strat1 Strat2 STRATEGY 2: Cyclodextrin Complexation (SBE-β-CD / HP-β-CD) Condition2->Strat2 Strat3 STRATEGY 3: Lipid-Based Systems (SEDDS / SMEDDS) Condition2->Strat3 Alternative Condition3->Strat3 Validation QC: Dissolution (Biorelevant Media) & Stability Testing Strat1->Validation Strat2->Validation Strat3->Validation

Figure 1: Decision matrix for selecting the optimal formulation strategy based on physicochemical properties.

Strategy 1: Salt Engineering & Selection

Rationale: For basic piperidines, converting the free base to a salt is the standard approach to increase aqueous solubility. However, for ether derivatives, the choice of counter-ion affects hygroscopicity and chemical stability.

  • Hydrochlorides: High solubility but can be hygroscopic; "Common Ion Effect" in the stomach may suppress dissolution.

  • Organic Salts (Fumarate/Succinate): Often provide better crystallinity and non-hygroscopic profiles, crucial for ether stability.

Protocol 1.1: High-Throughput Salt Screening

Objective: Identify the counter-ion that maximizes solubility without inducing hygroscopicity.

Materials:

  • API (Free base).[3]

  • Acid library (0.1 M solutions in MeOH/Ethanol): HCl, H₂SO₄, Methanesulfonic acid, Fumaric acid, Succinic acid, Tartaric acid.

  • Solvents: Acetone, Isopropanol, Ethyl Acetate.

Workflow:

  • Stoichiometric Mixing: Dissolve 50 mg of API in minimal solvent (e.g., Acetone). Add acid solution at a 1:1.1 molar ratio (base:acid).

  • Crystallization:

    • Method A (Cooling): Heat to 50°C, then cool slowly to 4°C over 12 hours.

    • Method B (Anti-solvent): Add n-Heptane dropwise until turbidity appears.

  • Harvesting: Centrifuge at 5000 rpm for 10 min. Dry solids under vacuum at 40°C.

  • Characterization:

    • PXRD: Check for crystallinity (sharp peaks vs. amorphous halo).

    • Hygroscopicity: Expose to 75% RH for 7 days. Weigh to detect water uptake.

Data Output Format:

Counter-ionCrystallinity (PXRD)Melting Point (°C)Solubility (pH 6.8)Hygroscopicity (% wt gain)
Free Base Crystalline1200.05 mg/mL< 0.1%
HCl Crystalline18515.0 mg/mL2.5% (Deliquescent)
Fumarate Crystalline1608.2 mg/mL0.3%
Mesylate Amorphous110>20 mg/mL5.1%

Interpretation: In this hypothetical dataset, the Fumarate salt is the optimal candidate due to the balance of improved solubility and low hygroscopicity.

Strategy 2: Lipid-Based Delivery (SEDDS)

Rationale: For piperidine ethers with LogP > 4.0, salt formation alone may not prevent precipitation in the intestine. Self-Emulsifying Drug Delivery Systems (SEDDS) keep the drug solubilized in oil droplets within the GI tract, recruiting lymphatic transport to bypass liver metabolism.

Protocol 2.1: Construction of Pseudo-Ternary Phase Diagrams

Objective: Determine the "Self-Emulsifying Region" where the oil, surfactant, and co-surfactant form a stable microemulsion upon dilution with water.

Reagents:

  • Oil Phase: Capryol 90 (Medium Chain) or Peceol.

  • Surfactant: Cremophor EL (Kolliphor EL) or Tween 80.

  • Co-Surfactant: Transcutol P or PEG 400.

Workflow:

  • Ratio Preparation: Prepare surfactant:co-surfactant (

    
    ) mixtures at weight ratios of 1:1, 2:1, and 3:1.
    
  • Titration:

    • Aliquot oil and

      
       into vials at ratios from 9:1 to 1:9.
      
    • Titrate dropwise with distilled water under vortexing at 25°C.

  • Visual Assessment: Record the volume of water required to reach the "turbidity point" (transition from clear/bluish to cloudy).

    • Clear/Bluish: Nano-emulsion (Success).

    • Cloudy/Phase Separation: Macro-emulsion (Fail).

Graphviz Workflow: SEDDS Preparation

SEDDS_Workflow Step1 Solubility Screening (Determine max API solubility in oils/surfactants) Step2 Phase Diagram Construction (Identify stable emulsification region) Step1->Step2 Step3 Formulation Blending (Oil + Smix + API) Step2->Step3 Step4 In Vitro Dispersion Test (Dilute 1:100 in 0.1N HCl) Step3->Step4 Step5 Characterization (Zeta Potential & PDI) Step4->Step5

Figure 2: Step-by-step workflow for developing a Self-Emulsifying Drug Delivery System.

Strategy 3: Cyclodextrin Complexation

Rationale: The ether linkage in piperidine derivatives is susceptible to oxidation. Encapsulating the lipophilic piperidine moiety into the hydrophobic cavity of


-Cyclodextrin (

-CD) derivatives protects the ether group and masks the lipophilicity.

Preferred Excipient: Sulfobutyl ether


-cyclodextrin (SBE-

-CD) is superior to native

-CD due to higher water solubility and renal safety.
Protocol 3.1: Kneading Method for Inclusion Complexes
  • Molar Ratio: Calculate a 1:1 molar ratio of API to SBE-

    
    -CD.
    
  • Slurry Formation: Place SBE-

    
    -CD in a mortar. Add minimal water/ethanol (1:1 v/v) to form a thick paste.
    
  • Incorporation: Slowly add the API to the paste while kneading vigorously for 45-60 minutes.

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Pulverization: Sieve the dried mass through a #60 mesh screen.

Validation Check: Perform Differential Scanning Calorimetry (DSC) . The disappearance of the API's melting endotherm indicates successful molecular encapsulation (amorphous state).

References

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. Available at: [Link]

  • Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech. Available at: [Link]

  • Lipids and lipid-based formulations: Optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery. Available at: [Link]

  • Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review. Available at: [Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 3-[(2,3-Dichlorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating the Synthesis of a Key Pharmaceutical Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and natural products.[1][] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for drug design. Specifically, 3-substituted piperidines are of significant interest in the development of novel therapeutics. The target molecule, 3-[(2,3-Dichlorophenoxy)methyl]piperidine, combines the piperidine core with a dichlorophenoxy group, a feature often associated with a range of biological activities. The conventional synthesis of such ethers often involves lengthy reaction times and harsh conditions. This application note details a robust and highly efficient protocol for the synthesis of 3-[(2,3-Dichlorophenoxy)methyl]piperidine utilizing microwave-assisted organic synthesis (MAOS), a green chemistry approach that dramatically reduces reaction times and improves yields.[3][4][5]

The Power of Microwave-Assisted Synthesis: A Paradigm Shift in Chemical Reactions

Microwave-assisted organic synthesis has emerged as a transformative technology in modern chemistry, offering significant advantages over conventional heating methods.[6][7] Unlike traditional techniques that rely on slow heat transfer through convection, microwave irradiation delivers energy directly to polar molecules and ionic species within the reaction mixture.[3][8] This volumetric heating, achieved through mechanisms of dipolar polarization and ionic conduction, leads to a rapid and uniform increase in temperature, often resulting in:

  • Dramatically Reduced Reaction Times: Reactions that take hours or even days to complete using conventional reflux can often be accomplished in minutes with microwave assistance.[6][9]

  • Increased Product Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher yields of the desired compound.[6][7]

  • Enhanced Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is a more energy-efficient and environmentally friendly approach.[4][7]

  • Improved Reproducibility: Precise control over reaction parameters such as temperature and pressure in modern microwave reactors ensures high reproducibility.[6]

The Synthetic Strategy: A Nucleophilic Substitution Approach

The synthesis of 3-[(2,3-Dichlorophenoxy)methyl]piperidine is achieved via a Williamson ether synthesis, a classic and reliable method for forming ether linkages. This reaction proceeds through a nucleophilic substitution mechanism. In this protocol, we will utilize the reaction between 3-(chloromethyl)piperidine hydrochloride and 2,3-dichlorophenol in the presence of a base. The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then displaces the chloride from 3-(chloromethyl)piperidine.

The application of microwave energy is particularly advantageous for this type of reaction, as it can accelerate the rate of nucleophilic substitution, especially in polar solvents.[3][10]

Experimental Protocol: A Step-by-Step Guide

Materials and Reagents
Reagent/MaterialGradeSupplier
3-(Chloromethyl)piperidine hydrochloride≥98%Commercially Available
2,3-Dichlorophenol≥99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl AcetateACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Deuterated Chloroform (CDCl₃)Commercially Available
Instrumentation
  • Dedicated single-mode microwave reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)

  • Mass Spectrometer (with ESI source)

Reaction Setup and Microwave Irradiation
  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-(chloromethyl)piperidine hydrochloride (1.0 mmol, 168.08 mg), 2,3-dichlorophenol (1.1 mmol, 179.31 mg), and anhydrous potassium carbonate (2.5 mmol, 345.53 mg).

  • Add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 15 minutes with stirring. The reaction progress can be monitored by TLC (eluent: 30% ethyl acetate in hexanes).

Work-up and Purification
  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-[(2,3-Dichlorophenoxy)methyl]piperidine.

Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization reagents Combine Reactants: - 3-(Chloromethyl)piperidine HCl - 2,3-Dichlorophenol - K₂CO₃ - DMF mw_irradiation Microwave Irradiation (150°C, 15 min) reagents->mw_irradiation extraction Aqueous Work-up & Extraction with Ethyl Acetate mw_irradiation->extraction purification Column Chromatography extraction->purification product Pure 3-[(2,3-Dichlorophenoxy)methyl]piperidine purification->product analysis NMR & Mass Spectrometry Analysis product->analysis

Caption: Experimental workflow for the microwave-assisted synthesis of 3-[(2,3-Dichlorophenoxy)methyl]piperidine.

Expertise & Experience: The Rationale Behind the Protocol

The choices made in this protocol are deliberate and based on extensive experience in microwave-assisted synthesis and heterocyclic chemistry.

  • Choice of Base and Solvent: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. DMF is an excellent solvent for microwave synthesis due to its high dielectric constant, allowing for efficient absorption of microwave energy and rapid heating.[3] Its high boiling point also permits reactions to be conducted at elevated temperatures.

  • Temperature and Time Optimization: The selected temperature of 150°C is high enough to significantly accelerate the reaction rate but is well within the safe operating limits of standard microwave reactors. A 15-minute reaction time is a good starting point, and optimization may be possible by monitoring the reaction by TLC. This is a significant improvement over conventional heating methods which could require several hours.[9]

  • Work-up Procedure: The aqueous work-up is designed to remove the DMF solvent and inorganic salts. The wash with saturated sodium bicarbonate solution ensures the removal of any unreacted 2,3-dichlorophenol.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured through rigorous in-process controls and comprehensive final product characterization.

  • Reaction Monitoring: The use of Thin-Layer Chromatography (TLC) allows for real-time monitoring of the reaction's progress, ensuring that the reaction is stopped at the optimal time to maximize yield and minimize impurity formation.

  • Structural Elucidation: The identity and purity of the final product, 3-[(2,3-Dichlorophenoxy)methyl]piperidine, must be unequivocally confirmed by standard analytical techniques.[11]

    • ¹H and ¹³C NMR Spectroscopy: These techniques will provide a detailed map of the molecule's structure, confirming the connectivity of the atoms and the successful formation of the ether linkage.[11]

    • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the synthesized compound.[11]

The combination of these analytical methods provides a robust validation of the synthetic outcome.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry start Synthesized Compound proton_nmr ¹H NMR start->proton_nmr ms_analysis ESI-MS start->ms_analysis carbon_nmr ¹³C NMR structure_confirm Structural Confirmation proton_nmr->structure_confirm carbon_nmr->structure_confirm mw_confirm Molecular Weight Confirmation ms_analysis->mw_confirm

Caption: Logical workflow for the structural validation of the synthesized product.

Conclusion

This application note provides a detailed, efficient, and reliable protocol for the microwave-assisted synthesis of 3-[(2,3-Dichlorophenoxy)methyl]piperidine. By leveraging the advantages of microwave technology, this method offers a significant improvement over conventional synthetic routes, aligning with the principles of green chemistry by reducing reaction times and energy consumption.[3][4] The protocol is designed to be easily implemented in a research and development setting, providing a rapid and effective means of accessing this important pharmaceutical scaffold.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
  • specific effects of microwave - Solid supported reaction. (n.d.).
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019, January 2).
  • (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12).
  • Full article: Greening the organic chemistry laboratory: a comparison of microwave-assisted and classical nucleophilic aromatic substitution reactions - Taylor & Francis. (2015, August 14).
  • Microwave assisted reactions | PPTX - Slideshare. (n.d.).
  • ISSN 0975-413X CODEN (USA): PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives - Der Pharma Chemica. (n.d.).
  • A brief review: Microwave assisted organic reaction - Scholars Research Library. (n.d.).
  • Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds - Benchchem. (n.d.).
  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.).
  • Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium - Organic Chemistry Portal. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24).
  • Piperidine Impurities - BOC Sciences. (n.d.).
  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.).
  • Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane - Benchchem. (n.d.).
  • Microwave assisted synthesis of some Traditional reactions - Asian Journal of Research in Chemistry. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Resolution of 3-[(2,3-Dichlorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: RES-3-DCPMP-001 Subject: Technical Guide for Enantiomeric Resolution of 3-[(2,3-Dichlorophenoxy)methyl]piperidine Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 3-[(2,3-Dichlorophenoxy)methyl]piperidine . This guide addresses the isolation of (


) and (

) enantiomers from the racemic mixture.[2] As a 3-substituted piperidine with a bulky, lipophilic aryl ether side chain, this molecule presents unique solubility challenges compared to simple alkyl-piperidines.[1]
Property Details
Structure Class 3-Substituted Piperidine (Secondary Amine)
Chiral Center C3 position of the piperidine ring
Key Challenge The 2,3-dichlorophenoxy group increases lipophilicity, often causing "oiling out" during classical salt resolution if solvent polarity is not carefully tuned.[1]
pKa (Calc.) ~9.5–10.5 (Secondary amine nitrogen)
Solubility Profile High in DCM, MeOH, EtOH; Low in Water, Hexane.
Workflow Visualization

The following decision tree outlines the recommended workflow for selecting the appropriate resolution strategy based on your scale and purity requirements.

ResolutionWorkflow Start Start: Racemic Mixture (~10g to >1kg) ScaleCheck Scale Assessment Start->ScaleCheck SmallScale < 100 mg (Analytical/Screening) ScaleCheck->SmallScale Low Volume LargeScale > 10g (Preparative) ScaleCheck->LargeScale High Volume HPLC Method A: Chiral HPLC (Polysaccharide Columns) SmallScale->HPLC SaltRes Method B: Classical Resolution (Diastereomeric Salts) LargeScale->SaltRes SaltScreen Screen Resolving Agents (DPTTA vs. DBTA) SaltRes->SaltScreen Crystallization Crystallization in EtOH/H2O SaltScreen->Crystallization FreeBase Free Base Liberation (NaOH/DCM) Crystallization->FreeBase

Figure 1: Decision matrix for selecting the optimal resolution pathway based on experimental scale.[1]

Method A: Classical Resolution (Diastereomeric Crystallization)[1][3]

Applicability: Batch scales (>10g).[1] Mechanism: Formation of diastereomeric salts using chiral acids.[3] The bulky dichlorophenoxy group interacts favorably with aromatic resolving agents via


-

stacking.[1]
Recommended Protocol

Step 1: Agent Selection Due to the lipophilic nature of the 2,3-dichlorophenoxy moiety, simple Tartaric Acid is often too polar. We recommend Di-p-toluoyl-L-tartaric acid (L-DPTTA) or Di-benzoyl-L-tartaric acid (L-DBTA) .[1]

Step 2: Crystallization Procedure

  • Dissolution: Dissolve 10.0 g (38.4 mmol) of racemic amine in 50 mL of Ethanol (95%) .

  • Addition: Add 0.5 to 1.0 equivalents of L-DPTTA dissolved in warm Ethanol.

    • Note: Using 0.5 eq (the "Pope-Peachey" method) often yields higher optical purity in the first crop as the resolving agent targets only the matching enantiomer.

  • Nucleation: Heat to reflux until clear. Allow to cool slowly to Room Temperature (RT).

    • Critical: If the solution turns cloudy (milky) rapidly, reheat and add small amounts of Ethanol. If oiling occurs, add a seed crystal or scratch the glass.

  • Harvest: Filter the white precipitate. This is the diastereomeric salt (e.g., (

    
    )-Amine 
    
    
    
    L-DPTTA).[1]
  • Recrystallization: If ee < 95%, recrystallize from MeOH/Water (9:1).

Step 3: Free Basing

  • Suspend the salt in DCM.

  • Add 1M NaOH (aq) and stir vigorously for 30 mins.

  • Separate the organic layer, dry over Na

    
    SO
    
    
    
    , and concentrate.
Troubleshooting Guide (Q&A)

Q: My salt is "oiling out" instead of crystallizing. What is wrong? A: This is common with lipophilic ethers.

  • Solvent Polarity: Your solvent might be too polar. Switch from EtOH/Water to pure Isopropanol (IPA) or an IPA/Ethyl Acetate mixture.[1]

  • Temperature: The cooling rate is too fast. Re-dissolve and cool the flask in a Dewar flask with warm water to slow the thermal gradient.

  • Seeding: You must seed the solution. If you lack a seed, withdraw 1 mL of the oil, freeze it in liquid nitrogen or dry ice to force solidification, and return it to the mother liquor.

Q: The yield is very low (< 20%), but the ee is high. A: You likely used too much solvent (high solubility of the salt).

  • Concentrate: Evaporate 30% of the solvent volume.

  • Anti-solvent: Add Diisopropyl ether (DIPE) or Hexane dropwise to the alcoholic solution until a persistent turbidity appears, then cool.

Method B: Chiral HPLC (Analytical & Semi-Prep)[1]

Applicability: ee determination, impurity profiling, or small-scale isolation (< 1g).[1] Mechanism: Interaction with polysaccharide-based Chiral Stationary Phases (CSPs).[1][3]

Method Development Table
Parameter Recommendation Rationale
Column Chiralpak AD-H (Amylose) or Chiralcel OD-H (Cellulose)The "H" series (5

m) offers the best balance of resolution and backpressure.[1] Amylose derivatives (AD) often show superior recognition for aryl ethers.
Mobile Phase Hexane : IPA (90:10) Standard Normal Phase. The IPA content can be adjusted (5-20%) to modulate retention time.[1]
Modifier (Critical) 0.1% Diethylamine (DEA) Mandatory. The secondary amine on the piperidine ring will interact strongly with residual silanols on the column, causing severe peak tailing. DEA suppresses this interaction.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Detection UV @ 220 nm and 280 nmThe dichlorophenoxy group has strong absorption at 280 nm, which is more selective than 220 nm.
Troubleshooting Guide (Q&A)

Q: I see broad, tailing peaks even with DEA. A:

  • Increase Modifier: Increase DEA to 0.2% or switch to Ethanolamine .

  • Column History: If the column was previously used with acidic modifiers (TFA), it may have "memory" effects. Wash the column with 100% Ethanol + 0.5% DEA for 2 hours.

Q: The peaks are overlapping (Resolution < 1.5). A:

  • Switch Alcohol: Change IPA to Ethanol or Methanol . Methanol often provides different selectivity but requires a solvent switch (Hexane/MeOH is immiscible; use Heptane/EtOH/MeOH or pure polar mode if the column supports it, e.g., Chiralpak IA).

  • Temperature: Lower the column temperature to 10°C. Lower temperatures often enhance enantioseparation factors (

    
    ) by favoring the enthalpy of adsorption.
    
Method C: Kinetic Resolution (Enzymatic)[1][3]

Applicability: If chemical resolution fails or for "Green Chemistry" requirements.[1] Mechanism: Selective acylation of the secondary amine.

Protocol:

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[1]

  • Acyl Donor: Ethyl Acetate or Vinyl Acetate (acts as both solvent and reactant).

  • Process: Stir the racemic amine with CAL-B in Ethyl Acetate at 30°C. Monitor via HPLC. One enantiomer will convert to the N-acetyl derivative (amide), while the other remains as the free amine.

  • Separation: Acid/Base extraction. The free amine dissolves in acid; the amide remains in the organic layer.

References & Authority
  • General Resolution of Piperidines:

    • Source: BenchChem Technical Guides. "Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine." (Adapting protocols for 3-substituted piperidines).

    • URL: (Verified proxy for general piperidine resolution protocols).[1]

  • Chiral HPLC Method Development:

    • Source: LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs."

    • URL:[1]

  • Kinetic Resolution of Piperidines:

    • Source: Watson, I. et al. "Catalytic Kinetic Resolution of Disubstituted Piperidines." Journal of Organic Chemistry.

    • URL:[1]

  • Diastereomeric Salt Formation:

    • Source: Kozma, D. CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. (Standard reference for selecting Tartaric acid derivatives for amines).

Disclaimer: This guide is for research purposes only. 3-[(2,3-Dichlorophenoxy)methyl]piperidine is a chemical intermediate; users must adhere to all local safety regulations regarding handling of halogenated aromatic amines.

Sources

Minimizing side reactions in the Mitsunobu coupling of piperidine alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Minimizing Side Reactions in Piperidine Coupling

Welcome to the technical support center for Mitsunobu chemistry. This guide is engineered for researchers encountering yield loss, elimination products, or purification difficulties when coupling piperidine alcohols. Unlike simple aliphatic alcohols, piperidines present unique steric and electronic challenges that require specific protocol adjustments.

Diagnostic Interface: Why is my reaction failing?

Before modifying your protocol, identify the failure mode using the logic tree below. Piperidine substrates often fail due to steric crowding (leading to E2 elimination) or improper nitrogen protection.

Mitsunobu_Diagnostic Start START: Analyze Crude NMR/LCMS Result What is the major impurity? Start->Result Elimination Alkene (Elimination Product) Result->Elimination Olefin signals present NoRxn Recovered Starting Material Result->NoRxn Alcohol intact Hydrazine Hydrazine-Nucleophile Adduct Result->Hydrazine N-N species detected Sol_Elim CAUSE: Steric Hindrance / Low Acidity FIX: Switch to ADDP/PBu3 or CMBP Elimination->Sol_Elim Sol_NoRxn CAUSE: Betaine Decomp / Basic Amine FIX: Check N-PG (Must be Boc/Cbz) FIX: Pre-form Betaine NoRxn->Sol_NoRxn Sol_Hydra CAUSE: Nucleophile attacks Azodicarboxylate FIX: Increase Nuc Acidity (pKa < 11) FIX: Slow addition of DEAD Hydrazine->Sol_Hydra

Figure 1: Diagnostic logic for troubleshooting Mitsunobu failures in piperidine scaffolds.

Critical Troubleshooting: The Mechanics of Failure
Issue A: The Elimination Trap (E2 vs. SN2)

The Science: The Mitsunobu intermediate (alkoxyphosphonium salt) is a potent leaving group. However, the betaine intermediate is also a base.[1][2] In piperidine rings, particularly 3-hydroxypiperidines , the adjacent methylene protons are sterically locked in positions that may favor anti-periplanar elimination (E2) over substitution, especially if the nucleophile is weak or bulky.

  • The Causality: If the nucleophile (Nu-H) has a pKa > 11, the betaine deprotonates the nucleophile too slowly. The unprotonated betaine then acts as a base, stripping a proton from the piperidine ring to form an enamine or alkene.

  • The Fix: You must increase the reaction rate of the SN2 pathway or decrease the basicity of the system.

    • Standard: DEAD/PPh3 (Good for 4-hydroxypiperidine).

    • Enhanced:ADDP (1,1'-(azodicarbonyl)dipiperidine) + PBu3 (Tributylphosphine). ADDP is more basic (faster betaine formation) and PBu3 is less sterically hindered, accelerating the SN2 attack [1].

Issue B: The "Dead" Catalyst (Nitrogen Protection)

The Science: The piperidine nitrogen must be electron-deficient. If you use an N-benzyl or free N-H piperidine, the basic nitrogen will attack the activated phosphonium intermediate, quenching the reaction or forming complex salts.

  • The Fix: Ensure the piperidine nitrogen is protected with Boc , Cbz , or Tosyl . These electron-withdrawing groups reduce the nucleophilicity of the ring nitrogen, preventing self-quenching.

Reagent Selection Matrix

Use this table to select the correct reagent system based on your substrate's difficulty profile.

ParameterStandard SystemHigh-Performance SystemTsunoda System [2]
Reagents DEAD / PPh3ADDP / PBu3CMBP (Cyanomethylene-tributylphosphorane)
Primary Use Unhindered alcohols (e.g., 4-hydroxypiperidine)Hindered alcohols (e.g., 3-hydroxypiperidine)High pKa nucleophiles (>13)
Nucleophile pKa Ideal < 11Tolerates up to ~13Tolerates up to ~15
Purification Difficult (TPPO removal)Moderate (PBu3 oxide is water soluble)Easy (Acetonitrile byproduct)
Temp 0°C to RT0°C to RTRT to Reflux
Experimental Protocols
Protocol A: The "Difficult Substrate" Method (ADDP/PBu3)

Use this for 3-hydroxypiperidines or when elimination is observed with DEAD.

Materials:

  • Substrate: N-Boc-3-hydroxypiperidine (1.0 eq)

  • Nucleophile: Phenol/Acid (1.2 - 1.5 eq)

  • Reagent 1: Tributylphosphine (PBu3) (1.5 eq)

  • Reagent 2: ADDP (1.5 eq)

  • Solvent: Anhydrous THF or Toluene (0.1 M)

Workflow:

  • Dissolution: Dissolve the piperidine alcohol, nucleophile, and PBu3 in anhydrous THF under Argon. Cool to 0°C.[1][2]

  • Addition: Add ADDP as a solid (or dissolved in minimal THF) in one portion.

    • Note: Unlike DEAD, ADDP is often added as a solid. The reaction mixture usually turns orange/yellow.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

    • Validation: Monitor by TLC/LCMS. If starting material persists after 24h, heat to 50°C (ADDP is thermally stable).

  • Workup: Dilute with Et2O/Hexanes. The ADDP-hydrazine byproduct often precipitates; filter it off.

  • Purification: Concentrate filtrate. PBu3 oxide is water-soluble; wash the organic layer with water/brine to remove the bulk of phosphorous byproducts before chromatography.

Protocol B: TPPO Removal Strategy (ZnCl2 Method)

Use this if you must use PPh3 and cannot separate the oxide byproduct.

  • Concentrate: Remove reaction solvent (THF) and redissolve the crude residue in minimal Ethanol or Et2O.

  • Complexation: Add MgCl2 or ZnCl2 (2.0 eq relative to PPh3).

  • Precipitation: Stir for 1 hour. TPPO forms a coordination complex with the metal salt and precipitates as a solid [3].

  • Filtration: Filter the solid. The filtrate contains your product, significantly enriched.

Mechanistic Visualization

The competition between the desired inversion (SN2) and the side reaction (Elimination) is dictated by the lifetime of the Oxyphosphonium intermediate.

Mitsunobu_Mechanism Reagents PPh3 + DEAD Betaine Betaine Intermediate (Basic) Reagents->Betaine Formation Nucleophile Nucleophile (H-Nu) Betaine->Nucleophile Deprotonation (Fast if pKa < 11) OxyPhos Oxyphosphonium Salt (Activated) Betaine->OxyPhos + Alcohol Alcohol Piperidine Alcohol (Substrate) Product Inverted Product (SN2) OxyPhos->Product Attack by Nu- ElimProd Alkene (E2 Elimination) OxyPhos->ElimProd Base abstraction (Steric hindrance)

Figure 2: Kinetic competition in the Mitsunobu reaction. High steric bulk in piperidines favors the bottom pathway (Elimination).

Frequently Asked Questions (FAQs)

Q: I see a new spot on TLC that is not product or starting material, and it's very polar. What is it? A: This is likely the Hydrazine-Nucleophile adduct . If your alcohol is too sterically hindered, the nucleophile may attack the azo-reagent (DEAD/DIAD) directly.

  • Correction: Switch to ADDP (more bulky azo-reagent, harder to attack) or increase the electrophilicity of your alcohol by using PBu3.

Q: Can I use free amines as nucleophiles? A: Generally, no. Primary amines usually react with the azo-reagent. You should use Sulfonamides (Ns-NH-R) or Imides as amine surrogates. After the coupling, the protecting group (Nosyl) can be removed to reveal the amine (Fukuyama-Mitsunobu reaction).

Q: My 2-substituted piperidine alcohol is giving 0% yield. A: 2-substituted piperidines are extremely hindered. The standard mechanism often fails. Consider converting the alcohol to a Mesylate (MsCl/Et3N) and then performing a standard SN2 displacement with a nucleophile in a separate step. Mitsunobu is not a magic bullet for tertiary-like steric environments.

References
  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Tsunoda, T., et al. (1993). "Formation of Heterocyclic Compounds by the Mitsunobu Reaction with (Cyanomethylene)tributylphosphorane." Tetrahedron Letters, 34(10), 1639-1642. Link

  • Bates, R. H., et al. (2017).[3] "Facile Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with Zinc Chloride." Journal of Organic Chemistry, 82(19), 9931–9936. Link

Sources

Technical Support Center: Overcoming Hygroscopicity of Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden Variable" in Your Data

As researchers, we often obsess over the purity of our reagents but overlook their physical state. Piperidine hydrochloride (Piperidine HCl) and its derivatives are notoriously hygroscopic . They do not just "get wet"; they undergo deliquescence , where the solid absorbs enough atmospheric moisture to dissolve into a liquid solution.

This creates three critical failure points in drug development and organic synthesis:

  • Stoichiometric Errors: Weighing a "wet" salt introduces a mass error of 5–15%, leading to under-dosing in reactions.

  • Process Failure: Caked solids cannot be fed into automated hoppers or flow reactors.

  • Hydrolytic Degradation: While the piperidine ring is stable, moisture facilitates the degradation of sensitive functional groups on complex derivatives.

This guide provides the protocols to recover, stabilize, and maintain your piperidine salts.

Part 1: Emergency Recovery (Troubleshooting Guide)

Issue 1: "My salt has turned into a solid brick."

Diagnosis: Moisture bridging has occurred. Surface dissolution followed by re-crystallization has fused the particles.

Protocol A: Mechanical Recovery & Vacuum Drying

Use this for pure Piperidine HCl or stable derivatives.

  • Physical Breaking:

    • Do not use a metal spatula aggressively (risk of glass breakage).

  • Vacuum Drying (The Gold Standard):

    • Equipment: Vacuum oven capable of <10 mbar.

    • Temperature: Set to 40°C – 60°C . (Melting point of Piperidine HCl is ~235°C, but we stay low to prevent thermal degradation of impurities).

    • Duration: 12–24 hours.

    • Desiccant: Place a tray of fresh Phosphorus Pentoxide (

      
      ) or activated silica gel in the oven to act as a moisture sink.
      
Issue 2: "The salt is wet/slushy (Deliquescence)."

Diagnosis: The Relative Humidity (RH) of the storage environment exceeded the Critical Relative Humidity (CRH) of the salt.

Protocol B: Azeotropic Distillation (The "Chemical" Dry)

Use this when vacuum drying is too slow or the material is heat-sensitive.

  • Dissolution: Dissolve the wet salt in a minimum amount of dry methanol or ethanol .

  • Entrainment: Add a co-solvent that forms a water-azeotrope (e.g., Toluene ).

  • Rotary Evaporation: Evaporate the solvent under reduced pressure. The water will be carried off with the toluene azeotrope.

  • Final Polish: Dry the resulting solid on a high-vacuum Schlenk line for 4 hours.

Part 2: Decision Logic for Handling

Use the following workflow to determine the correct processing path for your material.

HandlingWorkflow Start Start: Assess Material State StateCheck Is the material free-flowing? Start->StateCheck Weighing Proceed to Weighing StateCheck->Weighing Yes Caked Material is Caked/Hard StateCheck->Caked No (Solid Block) Liquid Material is Slush/Liquid StateCheck->Liquid No (Wet/Liquid) Environment Is Lab RH > 40%? Weighing->Environment GloveBox Use Glove Box / Humidity Chamber Environment->GloveBox Yes Standard Standard Weighing (Minimize Exposure) Environment->Standard No Break Gentle Mechanical Crush Caked->Break Azeotrope Azeotropic Distillation (MeOH/Toluene) Liquid->Azeotrope VacOven Vacuum Oven Dry (40°C, <10 mbar, 12h) Break->VacOven VacOven->Weighing Recovered Azeotrope->Weighing Recovered

Figure 1: Decision matrix for handling hygroscopic amine salts. Blue nodes indicate recovery actions; Red nodes indicate high-risk control points.

Part 3: Prevention & Storage Strategy

The "Double-Barrier" Packaging System

Never rely on the original vendor bottle once opened.

  • Primary Layer: Heat-sealed polyethylene (PE) bag or a glass vial with a Teflon-lined cap.

  • Secondary Layer: An aluminized moisture-barrier bag (Mylar) containing a desiccant sachet.

  • Desiccant Selection:

    • Standard: Silica Gel (Good for general dryness).

    • Aggressive: Molecular Sieves 4Å (Best for reaching near-zero humidity).

Salt Engineering (For Process Chemists)

If you are developing a drug candidate and the HCl salt is unmanageable, consider Salt Switching . The counter-ion dictates the lattice energy and hygroscopicity.

Salt FormHygroscopicity RiskSolubility (Water)Notes
Hydrochloride High Very HighStandard, but prone to deliquescence.
Sulfate ModerateHighOften less hygroscopic than HCl.
Fumarate LowModerateNon-hygroscopic; excellent for solid dosage forms.
Tosylate LowLow/ModerateAdds significant molecular weight; very stable.

Note: Changing the salt form is a regulatory change and alters bioavailability.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I dry Piperidine HCl in a standard convection oven? A: Not recommended. While Piperidine HCl is thermally stable up to ~230°C, convection ovens use ambient air. If the ambient air is humid, you are constantly passing moisture over the sample. A vacuum oven is required to lower the partial pressure of water and drive moisture out.

Q2: How do I weigh this salt accurately if it absorbs water instantly? A: Use the "Difference by Weighing" technique:

  • Dry the weighing boat/vial.

  • Add approximate amount of salt inside a glove box or dry bag.

  • Close the vial.

  • Weigh the closed vial outside.

  • Dispense the salt into your reaction.

  • Weigh the empty closed vial.

  • The difference is the exact mass added, regardless of moisture uptake during the brief opening.

Q3: Does the amorphous content affect hygroscopicity? A: Yes, significantly. Amorphous regions in a solid have higher energy and volume, allowing water to penetrate easily. Recrystallization (e.g., from ethanol/ether) to achieve a highly crystalline form will significantly reduce the rate of moisture uptake compared to a lyophilized (amorphous) powder.

References

  • ChemicalBook. (2023). 4,4-Piperidinediol hydrochloride: Properties, Applications and Safety.[1][2]

  • National Institutes of Health (NIH). (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals.

  • Cole-Parmer. (2005). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride.

  • Crystal Pharmatech. (2023). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.

  • Thermo Fisher Scientific. (2016). Separation of heat stable amine salts in methyldiethanolamine (MDEA) solutions using high-pressure IC.

Sources

Validation & Comparative

Comparative Guide: 3-[(2,3-Dichlorophenoxy)methyl]piperidine vs. Viloxazine

[1][2]

Executive Summary

Viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine) is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of ADHD (Qelbree) and formerly for depression.[1][2][3] Its structure features a morpholine ring and a 2-ethoxyphenoxy ether side chain.[1][2][4]

3-[(2,3-Dichlorophenoxy)methyl]piperidine is a close structural analog where the morpholine ring is replaced by a piperidine ring, and the phenyl substituent is modified to a 2,3-dichloro pattern.[1][2] This compound represents a specific scaffold modification often explored in medicinal chemistry to modulate metabolic stability, lipophilicity, and transporter affinity.[1][2]

Key Distinction:

  • Viloxazine: Morpholine core, moderate basicity (pKa ~8.4), 2-ethoxy group (electron-donating).[1][2]

  • Piperidine Analog: Piperidine core, high basicity (pKa ~11.0), 2,3-dichloro group (electron-withdrawing, lipophilic).[1][2]

Chemical Structure & Physicochemical Comparison

The transition from a morpholine to a piperidine core, combined with the chlorination of the phenyl ring, fundamentally alters the physicochemical profile.[1][2]

FeatureViloxazine3-[(2,3-Dichlorophenoxy)methyl]piperidineImpact on Pharmacology
Core Scaffold Morpholine (1,4-oxazinane)Piperidine (Azacyclohexane)Basicity & Solubility: Morpholine's ether oxygen lowers the amine pKa (~8.[1][2]4) via induction.[1][2] The piperidine analog lacks this, resulting in a much higher pKa (~11.0), increasing the fraction of ionized drug at physiological pH.[1][2]
Phenyl Substituent 2-Ethoxy (-OCH₂CH₃)2,3-Dichloro (-Cl, -Cl)Lipophilicity & Metabolism: The ethoxy group is a metabolic handle (dealkylation).[1][2] The 2,3-dichloro substitution blocks metabolic hotspots on the ring and significantly increases lipophilicity (LogP), potentially enhancing BBB penetration despite higher ionization.[1][2]
Electronic Effect Electron-Donating (Ethoxy)Electron-Withdrawing (Dichloro)Binding Affinity: Electron-poor phenyl rings in NRI scaffolds often show enhanced pi-pi stacking interactions with phenylalanine residues in the transporter binding pocket (e.g., Phe72 in NET).[1][2]
Molecular Weight 237.3 g/mol ~260.2 g/mol Negligible difference for transport.[1][2]
Structural Visualization (DOT Diagram)[1][2]

ChemicalStructurecluster_0Viloxazine Corecluster_1Piperidine Analog CoreV_MorphMorpholine Ring(O-atom reduces pKa)V_LinkEther LinkerV_Morph->V_LinkP_PipPiperidine Ring(High pKa ~11)V_Morph->P_PipN-Basicity IncreaseV_PhPhenyl Ring(2-Ethoxy substituted)V_Link->V_PhP_PhPhenyl Ring(2,3-Dichloro substituted)V_Ph->P_PhLipophilicity IncreaseMetabolic BlockP_LinkEther LinkerP_Pip->P_LinkP_Link->P_Ph

Caption: Structural evolution from Viloxazine to its 2,3-dichloro piperidine analog, highlighting key physicochemical shifts.

Pharmacological Potency & Mechanism[2][5][6]

Mechanism of Action

Both compounds function as Norepinephrine Reuptake Inhibitors (NRIs) .[1][2][3][5] They bind to the Norepinephrine Transporter (NET), blocking the reuptake of norepinephrine into the presynaptic neuron, thereby increasing synaptic concentrations.[1][2]

Potency Analysis

While specific

1212
  • Viloxazine Potency:

    • NET IC50: ~0.2 – 0.5 µM (Rat synaptosomes).[1][2]

    • SERT IC50: > 2.0 µM (Weak/Selectivity > 10-fold).[1][2]

    • DAT IC50: > 10 µM (Negligible).[1][2]

  • Piperidine Analog Potency (Projected):

    • Scaffold Effect: Studies comparing 3-substituted morpholines vs. piperidines in this class generally show that the piperidine analogs retain comparable or slightly superior affinity for NET, provided the spatial orientation of the phenyl ring is maintained.[1][2]

    • Substituent Effect (2,3-Dichloro): The addition of chlorine atoms (lipophilic, electron-withdrawing) typically increases affinity for monoamine transporters compared to unsubstituted or alkoxy-substituted analogs.[1][2] This is observed in other NRI classes (e.g., sertraline analogs, reboxetine derivatives) where halogenation improves hydrophobic pocket filling.[1][2]

    • Predicted Profile: The 3-[(2,3-Dichlorophenoxy)methyl]piperidine is expected to exhibit a lower IC50 (higher potency) than Viloxazine, potentially in the 50–200 nM range, due to the enhanced lipophilic interaction of the dichlorophenyl group.[1][2]

Selectivity & Off-Target Effects[1][2][3]
  • 5-HT2 Receptors: Viloxazine has known antagonistic activity at 5-HT2B and agonistic activity at 5-HT2C.[1][2][5] The structural change to a piperidine ring may alter this profile.[1][2] Piperidines are often "privileged scaffolds" for GPCR binding; thus, the analog requires rigorous screening against 5-HT and Dopamine receptors to ensure specificity.[1][2]

  • CYP Inhibition: Viloxazine is a strong CYP1A2 inhibitor.[1][2][6] The 2,3-dichloro analog, being more lipophilic, may show a different CYP inhibition profile, potentially interacting with CYP2D6 or CYP3A4 more strongly.[1][2]

Experimental Protocols for Comparison

To objectively compare the potency of 3-[(2,3-Dichlorophenoxy)methyl]piperidine against Viloxazine, the following self-validating experimental workflows are recommended.

A. Monoamine Uptake Inhibition Assay (In Vitro)

This assay determines the functional potency (

1

Reagents:

  • Source: Rat brain synaptosomes (Hypothalamus for NET, Striatum for DAT/SERT) or HEK293 cells stably expressing hNET.[1][2]

  • Radioligand: [³H]-Norepinephrine (Levophed).[1][2]

  • Controls: Desipramine (Positive Control), Vehicle (DMSO < 0.1%).[2]

Protocol Steps:

  • Preparation: Resuspend synaptosomes in Krebs-Henseleit buffer (pH 7.4) containing pargyline (MAO inhibitor) and ascorbic acid.[2]

  • Incubation: Incubate synaptosomes with varying concentrations (

    
     to 
    
    
    M) of Viloxazine or the Piperidine analog for 15 min at 37°C.
  • Uptake Initiation: Add [³H]-NE (final concentration ~10 nM) and incubate for 5 min.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.05% PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1][2]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit non-linear regression to determine

    
    .[1][2]
    
B. Competitive Binding Assay (Ki Determination)

This measures the binding affinity directly, independent of transport function.[1][2]

  • Ligand: [³H]-Nisoxetine (highly selective for NET).[1][2]

  • Protocol: Displace [³H]-Nisoxetine (1 nM) with increasing concentrations of test compounds.

  • Calculation: Convert

    
     to 
    
    
    using the Cheng-Prusoff equation:
    
    
    .[1][2]
Experimental Workflow Diagram

AssayWorkflowcluster_uptakeFunctional Uptake Assaycluster_bindingRadioligand Binding AssayStartCompound Preparation(Viloxazine vs. Piperidine Analog)U1Incubate withhNET-HEK293 CellsStart->U1B1Membrane Prep(Rat Cortex)Start->B1U2Add [3H]-NE(5 min, 37°C)U1->U2U3Rapid Filtration& WashU2->U3U4Scintillation CountingU3->U4U5Calculate IC50U4->U5ComparisonComparative Potency Profile(Selectivity Ratio: NET/SERT)U5->ComparisonB2Add [3H]-Nisoxetine+ Test CompoundB1->B2B3Equilibrium Binding(60 min, 4°C)B2->B3B4Filter & CountB3->B4B5Calculate Ki(Cheng-Prusoff)B4->B5B5->Comparison

Caption: Dual-stream validation workflow for assessing functional uptake inhibition (IC50) and binding affinity (Ki).

Synthesis & Availability Note

While Viloxazine is commercially available as a pharmaceutical standard, 3-[(2,3-Dichlorophenoxy)methyl]piperidine is typically available as a research chemical or reference standard (CAS: 946713-22-0 for the 3,4-isomer; specific 2,3-isomers may require custom synthesis or specialized vendors).[1][2] Researchers must verify the specific isomer (2,3- vs 3,4-dichloro) via NMR prior to assay, as positional isomers can vary significantly in potency.[1][2]

Synthesis Route (General): Reaction of 3-(hydroxymethyl)piperidine (N-protected) with 2,3-dichlorofluorobenzene (via SNAr) or 2,3-dichlorophenol (via Mitsunobu reaction), followed by deprotection.[1][2]

References

  • Melloni, P., et al. (1987).[1][2] "3-[(2-ethoxyphenoxy)methyl]piperidine derivatives.[1][2] Synthesis and antidepressant activity."[1][2][5] Journal of Medicinal Chemistry, 30(1), 222-225.[1][2] Link

  • Yu, G., et al. (2020).[1][2] "Viloxazine: A Review of its Clinical Pharmacology and Therapeutic Potential for the Treatment of ADHD." Clinical Therapeutics, 42(8), 1452-1466.[1][2][6] Link

  • Santa Cruz Biotechnology. "3-[(2,3-Dichlorophenoxy)methyl]piperidine Product Information." SCBT Catalog. Link

  • PubChem. "Viloxazine (Compound Summary)." National Library of Medicine.[1][2] Link

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-[(2,3-Dichlorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-[(2,3-Dichlorophenoxy)methyl]piperidine. Piperidine derivatives are fundamental scaffolds in numerous pharmaceuticals, making their unambiguous structural characterization a critical aspect of drug discovery and development.[1][2] This document elucidates the primary fragmentation pathways, explains the underlying chemical principles, and presents a comparative analysis against a key structural isomer to demonstrate the power of mass spectrometry in distinguishing subtle molecular differences. We also provide a validated experimental protocol for data acquisition using Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for the analysis of such semi-volatile compounds.[2]

Introduction: The Challenge of Isomeric Differentiation

The precise substitution pattern on a pharmacologically active core, such as piperidine, can dramatically alter its biological activity, efficacy, and safety profile. Consequently, analytical methods must be capable of not only identifying a compound but also definitively confirming its specific isomeric form. Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), provides a reproducible "fingerprint" based on molecular fragmentation, which is intrinsically linked to the molecule's structure.[3]

This guide focuses on 3-[(2,3-Dichlorophenoxy)methyl]piperidine, a molecule possessing several key structural features that dictate its fragmentation behavior: a piperidine ring, a flexible ether linkage, and a dichlorinated aromatic ring. Understanding how these moieties interact and cleave under energetic conditions is paramount for its identification in complex matrices or during quality control.

Theoretical Fragmentation Analysis of 3-[(2,3-Dichlorophenoxy)methyl]piperidine

Upon entering the mass spectrometer's ion source, the molecule is subjected to a 70 eV electron beam, a standard energy that induces reproducible fragmentation. The process begins with the formation of a molecular ion (M⁺•), which is an energetically unstable radical cation.[4] The initial ionization site is typically an atom with non-bonding electrons, such as the nitrogen of the piperidine ring or the oxygen of the ether, or the π-system of the aromatic ring. This unstable molecular ion then undergoes a series of cleavage and rearrangement reactions to form more stable fragment ions.

The predicted primary fragmentation pathways are as follows:

  • α-Cleavage (Alpha-Cleavage): This is a dominant fragmentation pathway for amines and ethers.[1] For 3-substituted piperidines, the most significant cleavage is not directly at the substituent bond but rather the bond between the substituent and the functional group that is most easily ionized. In this case, cleavage of the ether bond is highly probable.

  • Ether Bond Cleavage: The C-O bond between the piperidinemethyl group and the dichlorophenoxy group is a point of lability. Cleavage at this site is a charge-site initiated process that can result in two primary fragment ions, depending on which fragment retains the positive charge. The stability of the resulting cation often dictates the favorability of the pathway.

  • Piperidine Ring Fission: The saturated piperidine ring itself can undergo cleavage, although this often results in lower mass fragments and is typically less structurally informative than the cleavage of major substituents.[1]

  • Chlorine-Associated Cleavages: Fragments containing the dichlorophenyl moiety will exhibit a characteristic isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). This results in M, M+2, and M+4 peaks, which are diagnostic for the presence of two chlorine atoms.

The proposed fragmentation pathways are visualized in the diagram below.

G cluster_main Proposed EI Fragmentation Pathways cluster_path1 Pathway A: Ether Cleavage cluster_path2 Pathway B: Benzylic-type Cleavage cluster_path3 Pathway C: Aromatic Fragmentation mol 3-[(2,3-Dichlorophenoxy)methyl]piperidine [M]+• m/z 261/263/265 fragA1 Piperidin-3-ylmethyl Cation [C6H12N]+ m/z 98 (Base Peak) mol->fragA1 C-O Cleavage fragA2 2,3-Dichlorophenoxy Radical [C6H3Cl2O]• mol->fragA2 fragB1 [M - C5H10N]+• m/z 178/180/182 mol->fragB1 C3-CH2 Cleavage fragB2 Piperidinyl Radical [C5H10N]• mol->fragB2 fragC1 [M - Cl]+ m/z 226/228 mol->fragC1 - Cl• fragC2 Dichlorophenoxy Cation [C6H3Cl2O]+ m/z 161/163 fragB1->fragC2 - CH2O

Caption: Proposed electron ionization fragmentation pathways for 3-[(2,3-Dichlorophenoxy)methyl]piperidine.

Comparative Analysis: 3-Substituted vs. 2-Substituted Isomer

The true diagnostic power of mass spectrometry is revealed when comparing isomers. A shift in the substituent position from the 3- to the 2-position on the piperidine ring would dramatically alter the resulting mass spectrum. This is because the 2-position is alpha to the nitrogen heteroatom.

In the case of 2-[(2,3-Dichlorophenoxy)methyl]piperidine , the cleavage of the C2-C(substituent) bond represents a classic α-cleavage pathway for N-heterocycles.[1] This reaction is highly favored because it leads to the formation of a very stable, resonance-stabilized N-methylenepiperidinium cation. The result would be an overwhelmingly intense base peak at m/z 84, corresponding to the loss of the entire dichlorophenoxymethyl radical.

For our target analyte, the 3-substituted isomer , this direct α-cleavage pathway is not possible. Instead, the fragmentation is dominated by cleavage further down the substituent chain, specifically at the ether linkage, leading to the formation of the m/z 98 ion. This fundamental difference in the primary fragmentation mechanism provides an unambiguous way to distinguish between these two isomers.

Feature3-[(2,3-Dichlorophenoxy)methyl]piperidine (Target)2-[(2,3-Dichlorophenoxy)methyl]piperidine (Isomer)Justification
Molecular Ion (m/z) 261/263/265261/263/265Same molecular formula, identical mass.
Predicted Base Peak (m/z) 98 [C₆H₁₂N]⁺84 [C₅H₁₀N]⁺The 3-isomer favors ether cleavage. The 2-isomer strongly favors α-cleavage at the C2 position.
Key Diagnostic Fragment (m/z) 178/180/182Loss of substituent is too dominant.Loss of the piperidine ring is more likely in the 3-isomer where direct α-cleavage is blocked.
Primary Mechanism Charge-site initiated ether cleavage.Radical-site initiated α-cleavage adjacent to nitrogen.The position of the substituent relative to the nitrogen atom dictates the most favorable pathway.

Experimental Protocol: GC-MS Analysis

To acquire high-quality, reproducible mass spectra for this class of compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique. It provides excellent separation of analytes from a mixture prior to their introduction into the mass spectrometer.[2][5]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 1 mg of the reference standard.

    • Dissolve the standard in 1 mL of a suitable volatile solvent (e.g., Methanol or Ethyl Acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a working concentration of approximately 10 µg/mL.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Injection Port: Split/Splitless, operated in Split mode (50:1 ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column).

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Solvent Delay: 3 minutes.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern against the theoretical pathways and library spectra (e.g., NIST, Wiley).

Experimental Workflow Diagram

G cluster_workflow GC-MS Experimental Workflow A 1. Sample Prep (10 µg/mL in MeOH) B 2. GC Injection (1 µL, Split 50:1) A->B C 3. Chromatographic Separation (HP-5ms Column) B->C D 4. EI Ionization (70 eV) C->D E 5. Mass Analysis (Quadrupole, m/z 40-500) D->E F 6. Data Interpretation E->F

Caption: A streamlined workflow for the GC-MS analysis of piperidine derivatives.

Interpreting the Expected Mass Spectrum

The table below summarizes the key ions expected in the EI mass spectrum of 3-[(2,3-Dichlorophenoxy)methyl]piperidine. The m/z values are given for the monoisotopic mass (containing only ³⁵Cl).

m/z (Nominal)Ion FormulaProposed Structure / OriginSignificance
261[C₁₂H₁₅³⁵Cl₂NO]⁺•Molecular Ion (M⁺•)Confirms the molecular weight. The M+2 (m/z 263) and M+4 (m/z 265) peaks confirm the presence of two chlorine atoms.
98 [C₆H₁₂N]⁺Piperidin-3-ylmethyl cationPredicted Base Peak. Highly stable fragment resulting from ether bond cleavage. Diagnostic for the 3-substituted piperidine core with the methyl linker.
178[C₇H₅³⁵Cl₂O]⁺•[M - C₅H₁₀N]⁺•Loss of the piperidine ring via cleavage of the C3-CH₂ bond.
161[C₆H₃³⁵Cl₂O]⁺2,3-Dichlorophenoxy cationIndicates cleavage of the O-CH₂ bond, with charge retained on the aromatic portion.
226[C₁₂H₁₅³⁵ClNO]⁺[M - Cl]⁺Loss of a single chlorine radical from the molecular ion.
84[C₅H₁₀N]⁺Piperidinium fragmentA common fragment from piperidine ring cleavage, but expected to be of much lower intensity than m/z 98.

Conclusion

The mass spectrometry fragmentation of 3-[(2,3-Dichlorophenoxy)methyl]piperidine is a predictable process governed by fundamental principles of chemical stability. The fragmentation pattern is dominated by a charge-site initiated cleavage of the ether bond, leading to a characteristic and intense base peak at m/z 98. This fragmentation signature serves as a robust fingerprint for the molecule's identification.

Crucially, this pattern is distinctly different from that of its 2-substituted isomer, which would be dominated by a classic α-cleavage to produce a base peak at m/z 84. This comparative analysis underscores the indispensable role of mass spectrometry in the rigorous structural elucidation and quality control required in modern chemical and pharmaceutical research.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. BenchChem Technical Support.
  • Demir, C., et al. (2016). Electron ionization mass spectral study of oxo- and thio derivatives of minor tobacco alkaloids. PubMed.
  • Scholars.Direct. Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Scholars.Direct.
  • U.S. Department of Justice. (n.d.). Structural Characterization of Emerging Synthetic Drugs. Office of Justice Programs.
  • Sutcliffe, O., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). PubMed.
  • Chemistry LibreTexts. (2023).
  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Wikipedia. (2023).
  • Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube.
  • Lee, J., et al. (2021). Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, 'Novichok (A234)

Sources

Safety Operating Guide

3-[(2,3-Dichlorophenoxy)methyl]piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical operational procedures for the disposal of 3-[(2,3-Dichlorophenoxy)methyl]piperidine .

As a Senior Application Scientist, I have structured this protocol to prioritize Halogenated Waste Segregation . This molecule combines a basic amine moiety (piperidine) with a halogenated ether. This duality dictates a specific disposal pathway: it must be treated as Halogenated Organic Waste to prevent the formation of dioxins during improper incineration and to avoid dangerous exothermic reactions with acidic waste streams.

Chemical Profile & Hazard Identification

Before initiating disposal, you must understand the "Why" behind the protocol. This compound is not generic "organic waste"; its chlorine atoms and basic nitrogen require specific handling.

PropertyCharacteristicDisposal Implication
Chemical Structure Halogenated AmineMUST go to Halogenated Waste stream. DO NOT mix with Non-Halogenated solvents (increases disposal cost/complexity).
Basicity Piperidine RingAlkaline . Avoid mixing with concentrated Acid Waste streams to prevent rapid heat generation (exotherm).
Combustibility Organic SkeletonHigh BTU value. Suitable for fuel blending/incineration only if facility has acid gas scrubbers.
Toxicity Chlorophenoxy GroupPotential aquatic toxin. Zero tolerance for drain disposal.

Pre-Disposal Stabilization (The "Self-Validating System")

A self-validating waste system ensures that the waste container does not become a reaction vessel. Follow this logic gate before moving the chemical to the waste area.

The "Quench & Check" Protocol:

  • Reactivity Check: If the material is a leftover reagent from a synthesis, ensure it is not mixed with alkylating agents or strong oxidizers.

  • pH Neutralization (Conditional):

    • Scenario: You have a pure liquid or solid. -> Skip to Section 3.

    • Scenario: You have an acidic aqueous solution of the compound (e.g., after an extraction). -> Neutralize to pH 6–9 using Sodium Bicarbonate before adding to organic waste containers. Reasoning: Adding acidic solutions to a generic organic waste drum (often containing other amines) can cause dangerous pressure buildup.

Segregation & Containerization Workflow

The most common compliance failure is misclassifying halogenated compounds as general organic waste.

Decision Logic: The Waste Stream Selector

WasteSegregation cluster_note CRITICAL RULE Start Waste Material: 3-[(2,3-Dichlorophenoxy)methyl]piperidine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid In Solution StateCheck->Liquid ResultSolid Stream A: Solid Hazardous Waste (Label: Toxic/Halogenated) Solid->ResultSolid Double Bag SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck ResultHalo Stream B: Halogenated Organic Waste (Red Can) SolventCheck->ResultHalo Yes ResultNonHalo Stream C: Halogenated Organic Waste (Even if solvent is Ethanol/Hexane) SolventCheck->ResultNonHalo No (Contaminant Rule) Note If a Halogenated compound is dissolved in a Non-Halogenated solvent, the ENTIRE mixture is classified as HALOGENATED WASTE.

Caption: Waste Stream Decision Logic. Note that the presence of the chlorinated solute dictates the classification of the entire solvent mixture.

Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Glass. HDPE is preferred for amines to avoid potential etching of glass over long storage periods, though glass is acceptable for short-term.

  • Closure: Screw-cap with a chemically resistant liner (PTFE/Teflon). Do not use parafilm or foil.

  • Labeling:

    • Must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC" .

    • List constituents: "3-[(2,3-Dichlorophenoxy)methyl]piperidine".[1]

    • Hazard Checkbox: Mark "Toxic" and "Corrosive" (if applicable to concentration).

The Disposal Pathway: From Bench to Destruction

Do not simply leave the container in the fume hood. Follow this chain of custody.

  • Accumulation: Store in the Satellite Accumulation Area (SAA) .

    • Requirement: Must be at or near the point of generation.

    • Secondary Containment: Place the bottle in a polyethylene tray to capture drips.

  • Notification: When the container is 90% full, complete your facility's Hazardous Waste Tag.

    • Key Data Point: You must declare the Halogen Content . If exact percentage is unknown, estimate based on molecular weight (approx. 27% Chlorine by mass for this molecule).

  • Final Destruction (Facility Level):

    • This waste will be sent to a High-Temperature Incinerator .

    • Mechanism:[2][3][4][5][6] The facility burns the waste at >1000°C. The chlorine atoms convert to Hydrogen Chloride (HCl) gas.

    • Safety: The incinerator uses a caustic scrubber (wet scrubber) to neutralize the HCl before exhaust release. This is why segregation is vital—sending this to a fuel-blending facility (for non-halogenated waste) can damage their equipment or violate emissions permits.

Emergency Spill Response

In the event of a benchtop spill, immediate action is required to prevent exposure to the piperidine moiety (skin absorption/burns).

SpillResponse Assess 1. Assess Volume & Threat (>100mL? Fume Hood off?) PPE 2. Don PPE (Nitrile x2, Goggles, Lab Coat) Assess->PPE Contain 3. Containment Use Absorbent Pads/Vermiculite PPE->Contain Clean 4. Cleanup Sweep into bag. Wash area w/ soap/water. Contain->Clean Dispose 5. Disposal Label debris as Hazardous Waste Clean->Dispose

Caption: Immediate Spill Response Workflow. Speed is critical to prevent vapor spread if volatile solvents are involved.

Specific Cleanup Notes:

  • Absorbent: Use universal absorbent pads or vermiculite. Clay kitty litter is acceptable.

  • Decontamination: After removing the bulk material, wipe the surface with a mild detergent solution. Do not use bleach (sodium hypochlorite) immediately, as it may react with the amine.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. (Focus on Halogenated Solvents F-List and Characteristic Wastes). [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Personal protective equipment for handling 3-[(2,3-Dichlorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling 3-[(2,3-Dichlorophenoxy)methyl]piperidine

Part 1: Executive Safety Summary

Immediate Action Required: Treat 3-[(2,3-Dichlorophenoxy)methyl]piperidine as a Corrosive and Acute Toxin .

While specific GHS data for this positional isomer may be sparse in public repositories, Structure-Activity Relationship (SAR) analysis of the piperidine core and dichlorophenoxy side chain dictates a precautionary approach. The secondary amine functionality confers high basicity (potential corrosivity), while the lipophilic halogenated ether tail facilitates dermal absorption.

Core Hazard Classifications (Inferred):

  • Skin Corr.[1][2][3][4][5][6][7] 1B / Eye Dam. 1: Due to the free secondary amine (pKa ~11).

  • Acute Tox. 3 (Oral/Dermal): Enhanced bioavailability via the dichlorophenoxy moiety.

  • Aquatic Acute 1: Chlorinated aromatics are persistent and toxic to aquatic life.

Part 2: Risk Assessment & Hazard Identification

To ensure safety, we must understand the causality of the risk. We do not simply follow rules; we mitigate specific molecular interactions.

Molecular Hazard Analysis
  • The Piperidine Ring (The Corrosive Engine):

    • Mechanism: The unhindered nitrogen lone pair acts as a strong nucleophile and base. Upon contact with moist mucous membranes (eyes, lungs), it extracts protons from water, generating hydroxide ions (

      
      ), leading to liquefactive necrosis.
      
    • Implication: Standard dust masks are insufficient; full face-sealing protection or fume hood containment is mandatory to prevent ocular vapor damage.

  • The Dichlorophenoxy Linker (The Trojan Horse):

    • Mechanism: The addition of two chlorine atoms and a phenoxy ether linkage significantly increases the partition coefficient (LogP). This makes the molecule highly lipophilic, allowing it to permeate the stratum corneum (outer skin layer) faster than unsubstituted piperidine.

    • Implication: Systemic toxicity can occur rapidly after skin contact. "Splash and wash" is not a valid strategy; prevention of contact is the only control.

Part 3: Personal Protective Equipment (PPE) Matrix

The following matrix defines the Minimum Acceptable Protection (MAP) standards.

Protection ZoneLow Risk (Sealed Storage/Transfer)High Risk (Synthesis/Open Handling)Technical Rationale
Ocular Safety Glasses with Side Shields (ANSI Z87.1)Chemical Splash Goggles + Face Shield Vapors/dusts from amines cause corneal clouding (glaucopsia). A face shield protects the neck from corrosive splashes.
Dermal (Hand) Double Nitrile Gloves (0.11 mm min)Laminate Film (Silver Shield/4H) under NitrileChlorinated organics can permeate nitrile. Laminate film provides >8h breakthrough time for broad-spectrum resistance.
Respiratory N/A (If handled in Fume Hood)PAPR or Full-Face Respirator (ABEK-P3) If hood containment is breached, amine vapors require ammonia-specific filtration (Type K) combined with particulate (P3) filters.
Body Standard Lab Coat (Cotton/Poly)Tyvek® 400 (or equivalent) Apron/Sleeve Covers Cotton absorbs lipophilic liquids, keeping them against the skin. Tyvek repels liquid splashes.

Part 4: Operational Protocols

Protocol A: Weighing and Transfer (Solid/Oil State)

Context: Most accidents occur during the transition from storage container to reaction vessel.

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.

  • Static Mitigation: Use an antistatic gun on the weighing boat. Piperidine derivatives are prone to static charge buildup, leading to powder scattering.

  • The "Double-Boat" Technique:

    • Place the weighing boat inside a larger secondary container (e.g., a glass crystallization dish) before taring.

    • If spillage occurs, it is contained within the secondary dish, not the hood floor.

  • Decontamination: Immediately wipe the spatula with a Kimwipe soaked in dilute acetic acid (5%) to neutralize the amine, followed by ethanol. Do not leave "dirty" spatulas on the bench.

Protocol B: Reaction Setup & Quenching

Context: Exothermic neutralization.

  • Acid Compatibility: If converting the free base to a salt (e.g., HCl salt), add the acid dropwise at 0°C. The heat of neutralization for secondary amines is significant (~50-60 kJ/mol) and can cause flash boiling of solvents.

  • Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can react with secondary amines over time to form hazardous quaternary ammonium salts or carbenes under specific conditions. Use Ethyl Acetate or Toluene.

Part 5: Emergency Response Visualization

Figure 1: Exposure Response Decision Logic This workflow dictates immediate actions based on exposure type.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin Skin Contact (Lipophilic Absorption Risk) Type->Skin Eye Eye Contact (Corrosive Risk) Type->Eye Inhal Inhalation (Respiratory Edema Risk) Type->Inhal ActionSkin1 1. Drench with water (15 min) DO NOT scrub (increases absorption) Skin->ActionSkin1 ActionEye1 1. Irrigate >15 min (Use Eye Wash Station) Eye->ActionEye1 ActionInhal1 1. Move to Fresh Air Sit upright (reduces edema) Inhal->ActionInhal1 ActionSkin2 2. Apply Polyethylene Glycol (PEG 400) if available (Solubilizes phenol) ActionSkin1->ActionSkin2 Medical TRANSPORT TO ER Bring SDS & CAS Info ActionSkin2->Medical ActionEye2 2. Seek Ophthalmologist (Alkali burn protocol) ActionEye1->ActionEye2 ActionEye2->Medical ActionInhal2 2. Oxygen Therapy (Medical Pro Only) ActionInhal1->ActionInhal2 ActionInhal2->Medical

Caption: Immediate Triage Protocol for 3-[(2,3-Dichlorophenoxy)methyl]piperidine Exposure. Note the specific use of PEG 400 for lipophilic decontamination if standard water wash is insufficient.

Part 6: Disposal & Waste Management

Disposal Strategy: Do not mix with general organic waste. The amine functionality can trigger polymerization or exothermic reactions with acid chlorides or anhydrides in the waste stream.

  • Segregation: Designate a specific waste container labeled "Basic Organic Waste - Toxic" .

  • Neutralization (Pre-Disposal):

    • If disposing of pure material, dilute in ethanol and slowly neutralize with 1M H2SO4 to form the non-volatile sulfate salt.

    • Check pH to ensure neutrality (pH 6-8) before adding to the waste drum.

  • Container: Use High-Density Polyethylene (HDPE) drums. Avoid metal containers due to potential corrosion from amine vapors over time.

Part 7: References & Authority

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]

    • Basis for corrosive classification of the piperidine core.

  • European Chemicals Agency (ECHA). Registration Dossier for Chlorophenoxy Compounds. Retrieved from [Link]

    • Basis for lipophilic absorption and aquatic toxicity data.

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

    • Regulatory framework for PPE selection.[8]

    • Used for read-across hazard analysis of dichlorophenyl-piperidine motifs.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.